

## An In-depth Technical Guide to Branched-Chain

C10 Alcohols

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#### Introduction

Branched-chain C10 alcohols, also known as **isodecanol**s, are a class of organic compounds with the chemical formula C10H22O. These molecules consist of a ten-carbon chain with a hydroxyl (-OH) group and one or more branches. Unlike their straight-chain counterpart, 1-decanol, the branching in **isodecanol**s significantly influences their physical and chemical properties, leading to a wide range of industrial and commercial applications. This guide provides a detailed overview of the core properties, synthesis, and analysis of key branched-chain C10 alcohols, with a focus on data relevant to researchers, scientists, and drug development professionals.

The specific arrangement of branches results in numerous isomers, with commercial **isodecanol** being a mixture of various structures, predominantly trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] The composition of this mixture is largely dependent on the olefin feedstock used during production.[1] This structural diversity allows for the fine-tuning of properties such as viscosity, solvency, and boiling point.

#### **Core Physicochemical Properties**

The branching in the carbon chain disrupts the ability of the molecules to pack closely together, which generally results in lower melting points and viscosities compared to linear C10 alcohols. The presence of the hydroxyl group imparts polarity, allowing for interaction with both polar and non-polar substances, a key characteristic for their use as solvents and intermediates.[3]



Below is a comparative table of physicochemical properties for commercially significant branched-chain C10 alcohols and, for reference, the linear 1-decanol.

Property	Isodecanol (Mixed Isomers)	2- Propylheptan- 1-ol	3,7- Dimethyloctan -1-ol	1-Decanol (Linear)
CAS Number	25339-17-7[4]	10042-59-8[5]	106-21-8[6]	112-30-1
Molecular Formula	C10H22O[4]	C10H22O[5]	C10H22O[6]	C10H22O
Molar Mass ( g/mol )	158.28[7]	158.28[8]	158.28[6]	158.28
Appearance	Colorless liquid[2]	Colorless liquid[5]	Colorless liquid[9]	Colorless viscous liquid[10]
Boiling Point (°C)	215-225[11]	~213.4[12]	219[13]	231[10]
Melting Point (°C)	-60[11]	~-1.53[12]	-8.00[13]	5-7[10]
Density (g/mL)	~0.838 at 20°C[7]	~0.828 at 20°C[12]	0.828 at 20°C[6]	0.829 at 25°C[10]
Flash Point (°C)	95[11]	87.1[8]	~95 (203°F)[6]	~82 (180°F)[10]
Vapor Pressure	0.0365 mmHg at 25°C[7]	2 Pa at 25°C[12]	<0.01 mmHg at 20°C[6]	1 mmHg at 70°C[10]
Refractive Index (n20/D)	1.440[11]	1.436[12]	1.436[6]	1.437[10]
Water Solubility	Insoluble[2]	Insoluble[12]	64 mg/L at 20°C[9]	Slightly soluble[10]
Solubility in Organics	Soluble in most organic solvents[2]	Miscible with most common organic solvents[12]	Soluble in ethanol, ether, chloroform[13]	Soluble in ethanol, ether, benzene[10]



### **Synthesis and Experimental Protocols**

The primary industrial synthesis route for branched-chain C10 alcohols like **isodecanol** and 2-propylheptanol is the hydroformylation of alkenes, commonly known as the oxo process.[3][12]

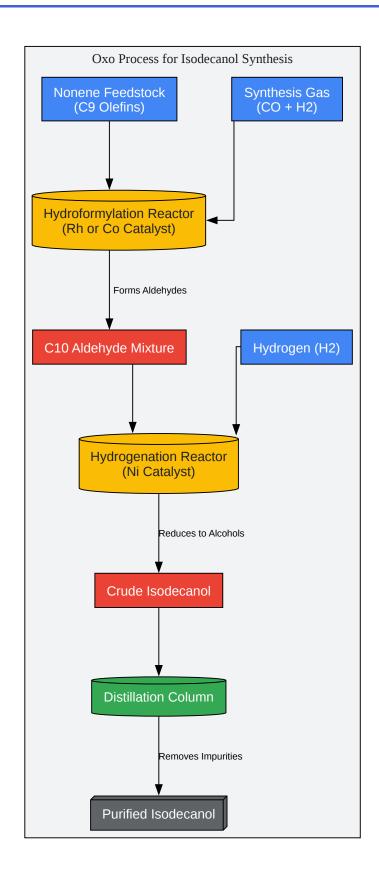
#### Protocol 1: Synthesis of Isodecanol via the Oxo Process

This process involves two main stages: the hydroformylation of a C9 olefin (nonene) feedstock followed by the hydrogenation of the resulting aldehyde.

- 1. Hydroformylation:
- Reactants: A stream of nonene isomers, carbon monoxide (CO), and hydrogen (H2).
- Catalyst: A rhodium or cobalt-based catalyst.
- Procedure: The nonene feedstock is introduced into a high-pressure reactor with synthesis
  gas (a mixture of CO and H2). The mixture is heated in the presence of the catalyst. The
  reaction forms a mixture of C10 aldehydes.
  - Reaction: R-CH=CH2 + CO + H2 → R-CH2CH2CHO + R-CH(CHO)CH3
- 2. Hydrogenation:
- Reactant: The C10 aldehyde mixture from the previous step.
- Catalyst: A nickel-based catalyst (e.g., Raney Nickel).
- Procedure: The aldehyde mixture is fed into a second reactor with hydrogen gas. The mixture is passed over the nickel catalyst bed at elevated temperature and pressure, reducing the aldehydes to their corresponding alcohols.[3]
  - Reaction: R-CHO + H2 → R-CH2OH
- 3. Purification: The final product is a mixture of **isodecanol** isomers, which is then purified through distillation to remove unreacted starting materials and byproducts.

A simplified workflow for this process is illustrated below.





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Caption: Workflow for the industrial synthesis of Isodecanol.



### **Analytical Methods**

Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for the analysis and identification of C10 alcohol isomers.

# Protocol 2: GC-MS Analysis of Branched-Chain C10 Alcohols

- 1. Sample Preparation:
- Dilute the alcohol sample in a suitable organic solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC analysis (typically in the ppm range).
- If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the alcohols, although it is often not required.
- 2. Gas Chromatography (GC) Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.
   Column dimensions might be 30 m length x 0.25 mm internal diameter x 0.25 μm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injection: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC inlet, which is heated (e.g., to 250°C) to vaporize the sample.
- Oven Temperature Program: A temperature gradient is used to separate the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
- Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-400) to detect the fragment ions.

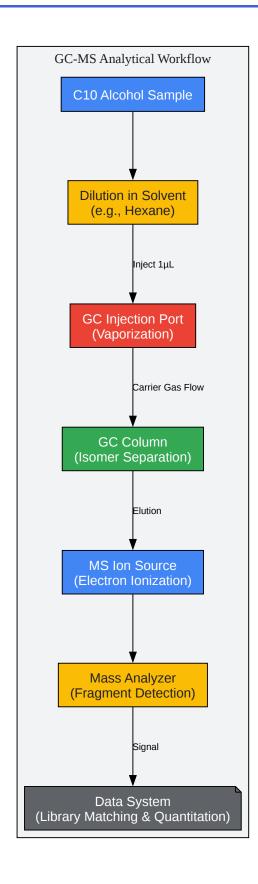






• Data Analysis: The retention time of each peak from the GC is used for initial identification, while the mass spectrum of each peak is compared against a spectral library (e.g., NIST) for confirmation of the isomer's structure. The area under each peak can be used to determine the relative percentage of each isomer in a mixture.[14]





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Caption: Workflow for the GC-MS analysis of C10 alcohol isomers.



## **Applications in Research and Drug Development**

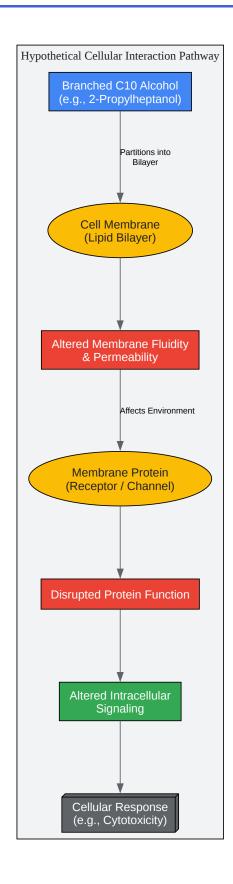
While the primary use of branched-chain C10 alcohols is industrial (e.g., as precursors for plasticizers and surfactants), they also have applications relevant to the pharmaceutical and research sectors.[12][15]

- Solvents and Excipients: Their amphiphilic nature, combining a polar hydroxyl head with a
  non-polar hydrocarbon tail, makes them effective solvents and co-solvents in formulations.[3]
   [16] Their low volatility and moderate viscosity are beneficial in topical and transdermal drug
  delivery systems.
- Synthesis of Intermediates: These alcohols serve as starting materials for synthesizing other organic compounds, including esters and ethers, which may be used as pharmaceutical intermediates.[16][17] For example, 3,7-dimethyloctan-1-ol is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[17]
- Biological Activity Research: While not potent signaling molecules like steroids or complex drugs, simple alcohols can exhibit biological effects.[18][19] 2-Propylheptanol has been noted to interfere with fatty acid and protein synthesis in cells, and some derivatives are explored for antimicrobial properties.[4][5] This makes them interesting subjects for toxicology studies and for understanding cell membrane interactions.

### **Potential Biological Interaction Pathway**

Given their amphiphilic structure, a primary mode of interaction for C10 alcohols at a cellular level is the disruption or modulation of the cell membrane. This can lead to downstream effects on membrane-bound proteins and signaling cascades.





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